

Chemical structure and properties of Petasitenine

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An In-depth Technical Guide to **Petasitenine**: Chemical Structure and Properties

Introduction

Petasitenine, also known as Fukinotoxin, is a naturally occurring pyrrolizidine alkaloid found in plants of the Petasites and Farfugium genera, such as Petasites japonicus (giant butterbur) and Farfugium japonicum.[1][2][3][4] As a member of the otonecine-type pyrrolizidine alkaloids, **petasitenine** is of significant interest to researchers and toxicologists due to its demonstrated hepatotoxicity and carcinogenicity.[2][5][6] It is a carcinogenic metabolite of neo**petasitenine**, another alkaloid present in these plants.[2][7] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, toxicological profile, and relevant experimental methodologies for **petasitenine**.

Chemical Identity and Structure

Petasitenine is classified as an azaspirodecane derivative and is structurally characterized by a complex macrocyclic diester of a necine base (otonecine).[8] Its identity is well-established through various spectroscopic and analytical techniques.

Chemical Identifiers

The following table summarizes the key chemical identifiers for **petasitenine**.



Identifier	Value	Reference
IUPAC Name	(1R,3'R,4R,6R,7R,11Z)-7- hydroxy-3',6,7,14- tetramethylspiro[2,9-dioxa-14- azabicyclo[9.5.1]heptadec-11- ene-4,2'-oxirane]-3,8,17-trione	[9]
Synonyms	Fukinotoxin, NSC-279000, NSC-288753	[2][9]
CAS Number	60102-37-6	[9][10]
Molecular Formula	C19H27NO7	[2][9]
Canonical SMILES	C[C@@H]1C[C@@]2(INVALID-LINK C)C(=0)O[C@@H]3CCN(C/C =C(\C3=0)/COC(=0) [C@]1(C)O)C	[9][11]
InChI Key	CZQLULNMKQAIQL- PFDMWMSASA-N	[9][11]

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of **petasitenine** are crucial for its isolation, characterization, and understanding its behavior in biological systems.

Physicochemical Data

Quantitative physicochemical data for **petasitenine** are presented below.



Property	Value	Reference
Molecular Weight	381.42 g/mol	[2]
Monoisotopic Mass	381.17875220 Da	[9][11]
Melting Point	129 - 130 °C	[9]
Physical Description	Solid	[9]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[10]
XLogP3	0.6	[9]

Spectroscopic Data

Characterization and quantification of **petasitenine** rely on standard spectroscopic methods.

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of **petasitenine**, confirming the connectivity and stereochemistry of the molecule. While specific spectral data is not detailed in the provided results, its use in characterization is standard for natural products.[10][12]
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and
 fragmentation pattern of petasitenine.[10] High-resolution mass spectrometry provides the
 exact mass, confirming the molecular formula.[11] Quantitative analyses are typically
 performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
 Predicted collision cross-section (CCS) values for various adducts have been calculated to
 aid in identification.[11]

Biological Activity and Toxicology

Petasitenine is a well-documented hepatotoxin and carcinogen.[1][5] Its toxicity is linked to its metabolic activation within the liver.

Neopetasitenine, a related alkaloid, is rapidly absorbed and metabolized into the more toxic petasitenine.[7][14] The toxicity of petasitenine manifests as liver damage, including necrosis



and hemorrhage.[1][5] A key indicator of its cytotoxic effect is the leakage of lactate dehydrogenase (LDH) from damaged liver cells.[2][14] Studies have also shown that **petasitenine** can inhibit mitochondrial respiration and interfere with the cell cycle, suggesting multiple mechanisms of toxicity.[6][10] Chronic exposure in animal models has been shown to induce tumors in the liver, specifically hemangioendothelial sarcomas and liver cell adenomas. [1][5]

Caption: Metabolic activation of neopetasitenine to petasitenine and its subsequent hepatotoxic effects.

Experimental Methodologies

This section details the protocols used in key studies to investigate the properties and toxicity of **petasitenine**.

Isolation from Petasites japonicus

Petasitenine is isolated from the young flower stalks of Petasites japonicus.[1][5] While specific details of the extraction and purification process are proprietary to the original research, the general methodology involves:

- Extraction: Maceration of the plant material with a suitable organic solvent (e.g., methanol or ethanol).
- Partitioning: Acid-base partitioning to separate the alkaloid fraction from other plant constituents.
- Chromatography: Purification of the crude alkaloid extract using techniques such as column chromatography (e.g., silica gel or alumina) followed by high-performance liquid chromatography (HPLC) to yield pure **petasitenine**.[8]

In Vivo Carcinogenicity Study in Rats

A study on the carcinogenic activity of **petasitenine** was conducted using ACI rats.[1][5]

Animal Model: Male and female ACI rats, 1 month old.



- Test Substance Preparation: Petasitenine was first dissolved in a small amount of ethyl alcohol and then diluted with distilled water to the desired concentrations.
- Administration: The **petasitenine** solution was provided as drinking water ad libitum.
- Dosage Groups:
 - Group I (High Dose): 0.05% solution of petasitenine.
 - Group II (Low Dose): 0.01% solution of petasitenine.
- Endpoint Evaluation: Animals were monitored for morbidity and mortality. Upon termination of
 the experiment, a complete necropsy was performed, with a particular focus on the liver for
 histological examination to identify necrosis, hemorrhage, bile duct proliferation, and tumor
 formation.[1]

In Vitro Hepatotoxicity Assay

The hepatotoxicity of **petasitenine** can be assessed in vitro using human hepatocyte-like cells. [13][14]

- Cell Line: Human hepatocyte-like cell line HepaRG.
- Treatment: Cells are cultured to confluence and then incubated with varying concentrations of petasitenine.
- Incubation: The incubation period typically ranges from 24 to 48 hours to observe cytotoxic effects.
- Endpoint Measurement (LDH Assay): Cytotoxicity is quantified by measuring the amount of lactate dehydrogenase (LDH) released into the cell culture medium from damaged cells. The LDH level is a direct indicator of cell membrane integrity loss.
- Data Analysis: The amount of LDH released is measured spectrophotometrically and compared between treated and untreated (control) cells to determine the dose-dependent toxicity of petasitenine.



Caption: Experimental workflow for the in vitro assessment of **petasitenine**-induced hepatotoxicity.

Pharmacokinetic Analysis by LC-MS/MS

The concentration of **petasitenine** in biological matrices like plasma is determined using a validated LC-MS/MS method.[13]

- Sample Preparation: Plasma samples are deproteinized, typically by adding an equal volume of methanol, followed by centrifugation to remove precipitated proteins.
- Liquid Chromatography (LC): The supernatant is injected into an HPLC system equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of methanol and an aqueous buffer (e.g., 10 mM ammonium acetate) is used to separate **petasitenine** from other plasma components.
- Tandem Mass Spectrometry (MS/MS): The column effluent is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for petasitenine.

Conclusion

Petasitenine is a potent hepatotoxic and carcinogenic pyrrolizidine alkaloid with a well-defined chemical structure. Its toxicological properties, particularly its role as a carcinogenic metabolite, necessitate careful monitoring and regulation of its presence in foodstuffs and herbal medicines derived from Petasites species. The experimental protocols outlined in this guide provide a foundation for researchers in toxicology and drug development to further investigate the mechanisms of **petasitenine** toxicity and to develop strategies for risk assessment and mitigation.

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